molecular formula C17H13NO3 B11843543 3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-93-5

3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11843543
CAS No.: 90033-93-5
M. Wt: 279.29 g/mol
InChI Key: JOMPOWUTVYOOCR-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenyl-3-methylquinoline with an oxidizing agent to introduce the keto group at the 4-position. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or carboxyl groups, while reduction may produce hydroxyquinolines .

Scientific Research Applications

3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved include the binding of the compound to the active site of the enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90033-93-5

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-methyl-4-oxo-2-phenyl-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-10-15(11-5-3-2-4-6-11)18-14-8-7-12(17(20)21)9-13(14)16(10)19/h2-9H,1H3,(H,18,19)(H,20,21)

InChI Key

JOMPOWUTVYOOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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